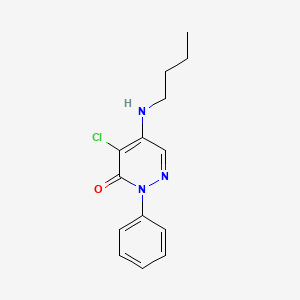
5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one, also known as Bucetin, is a chemical compound that has been widely studied for its potential applications in the field of medicine. It belongs to the pyridazine family of compounds and has been found to possess a variety of interesting biochemical and physiological effects. In
科学研究应用
5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has been studied for its potential applications in a variety of fields, including cancer research, neurology, and cardiovascular disease. In cancer research, 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has been shown to inhibit the growth of certain tumor cells and to induce apoptosis in cancer cells. In neurology, 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has been found to possess neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. In cardiovascular disease, 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has been shown to possess anti-inflammatory properties and may have potential applications in the treatment of atherosclerosis.
作用机制
The exact mechanism of action of 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one is not fully understood, but it is believed to act through a variety of pathways. In cancer cells, 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has been shown to inhibit the activity of certain enzymes involved in cell proliferation and to induce apoptosis through the activation of caspases. In neurology, 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has been found to protect neurons against oxidative stress and to modulate the activity of certain neurotransmitter receptors. In cardiovascular disease, 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has been shown to inhibit the expression of certain inflammatory cytokines and to reduce the activity of certain enzymes involved in the development of atherosclerosis.
Biochemical and Physiological Effects:
5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has been found to possess a variety of interesting biochemical and physiological effects. In vitro studies have shown that 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one can inhibit the growth of certain tumor cells and induce apoptosis in cancer cells. 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has also been found to possess neuroprotective properties and to modulate the activity of certain neurotransmitter receptors. In cardiovascular disease, 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has been shown to possess anti-inflammatory properties and to reduce the activity of certain enzymes involved in the development of atherosclerosis.
实验室实验的优点和局限性
5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one. One area of interest is the development of 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one-based drugs for the treatment of cancer, neurodegenerative diseases, and cardiovascular disease. Another area of interest is the investigation of the mechanism of action of 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one and the identification of its molecular targets. Additionally, further studies are needed to determine the optimal dosage and delivery methods for 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one in order to minimize potential toxicity.
合成方法
5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one can be synthesized using a variety of methods, including the reaction of 4-chloro-2-phenylpyridazine-3(2H)-one with butylamine. The reaction is typically carried out in the presence of a suitable solvent and a catalyst. Other methods of synthesis have also been reported, including the use of microwave irradiation and ultrasound-assisted synthesis.
属性
IUPAC Name |
5-(butylamino)-4-chloro-2-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-2-3-9-16-12-10-17-18(14(19)13(12)15)11-7-5-4-6-8-11/h4-8,10,16H,2-3,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTAHTXBEAMDKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24803286 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-2-methylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2995141.png)
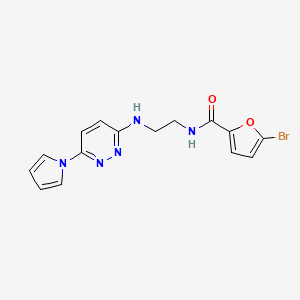

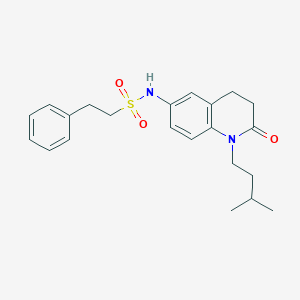

![5,8-dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B2995149.png)
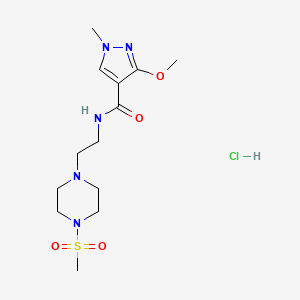
![2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2995152.png)
![6-[[4-(4-chlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2995153.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-butyloxalamide](/img/structure/B2995157.png)
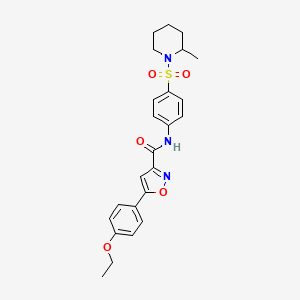
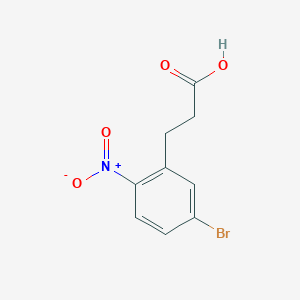
![2-[[1-(2,4-Dimethoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2995161.png)
![N-(2-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2995163.png)